Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate
Overview
Description
Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate is a chemical compound with the molecular formula C19H15BrClO3P . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate is represented by the formula C19H15BrClO3P . The InChI code for this compound is 1S/C19H15BrClO3P/c20-16-13-11-15 (12-14-16)19 (21)25 (22,23-17-7-3-1-4-8-17)24-18-9-5-2-6-10-18/h1-14,19H .Physical And Chemical Properties Analysis
Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate is a solid at 20 degrees Celsius . It has a molecular weight of 437.65 .Scientific Research Applications
Environmental Health Perspectives
A study focused on the estrogenic potencies of several Polybrominated Diphenyl Ethers (PBDEs) and related compounds, which are used as flame retardants in various materials. This research has implications for understanding the environmental and health impacts of these substances, including diphenyl bromo compounds (Meerts et al., 2001).
Journal of Natural Products
Research on marine red algae Polysiphonia urceolata identified bromophenols with significant DPPH radical scavenging activity. This indicates potential applications of these compounds, including diphenyl bromo derivatives, in antioxidant and other therapeutic contexts (Li et al., 2008).
Macromolecules
Phenylphosphonic acid functionalized poly[aryloxyphosphazenes] were synthesized using diphenyl chlorophosphate, suggesting applications in materials science, such as in the development of proton-conducting membranes for fuel cells (Allcock et al., 2002).
Synthesis
The study describes the synthesis of diphenyl α-aminomethylphosphonates using a Lewis acid-catalyzed reaction, expanding the scope for synthesizing mono- and disubstituted diphenyl 1-aminoalkylphosphonates. This research has applications in chemical synthesis and pharmaceuticals (Veken et al., 2004).
Bioorganic & Medicinal Chemistry
The isolation of new natural occurring bromophenols from marine red alga Polysiphonia urceolata, including derivatives of diphenyl bromophenols, showed significant DPPH radical-scavenging activity. This has implications for natural product chemistry and potential therapeutic uses (Li et al., 2007).
Journal of Medicinal Chemistry
Research on diaryl phosphonate esters, including diphenyl derivatives, as potent irreversible inhibitors of dipeptidyl peptidase IV (DPP IV) has implications for drug development, particularly in treating diseases like diabetes (Belyaev et al., 1999).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-[chloro(diphenoxyphosphoryl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClO3P/c20-16-13-11-15(12-14-16)19(21)25(22,23-17-7-3-1-4-8-17)24-18-9-5-2-6-10-18/h1-14,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYMFYMYJVSPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)Br)Cl)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659827 | |
Record name | Diphenyl [(4-bromophenyl)(chloro)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate | |
CAS RN |
189099-56-7 | |
Record name | Diphenyl [(4-bromophenyl)(chloro)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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